molecular formula C21H32N2O3 B1325626 Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate CAS No. 898763-65-0

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

Cat. No.: B1325626
CAS No.: 898763-65-0
M. Wt: 360.5 g/mol
InChI Key: XYADEEPHJWXMOH-UHFFFAOYSA-N
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Description

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate (CAS Registry Number: 898763-65-0) is a synthetic organic compound with the molecular formula C 21 H 32 N 2 O 3 and a molecular weight of 360.49 g/mol . This compound features a 4-methylpiperazine moiety linked to a phenyl ketone group, a structure often associated with potential biological activity and utility in medicinal chemistry research. The provided structural identifiers, including the SMILES string (CCOC(=O)CCCCCC(=O)c1ccc(cc1)CN2CCN(C)CC2) and the InChIKey (XYADEEPHJWXMOH-UHFFFAOYSA-N), facilitate its unambiguous identification in databases and research documentation . Calculated physical properties for this compound include a density of approximately 1.068 g/cm³ and a high boiling point of around 478.9°C at 760 mmHg, which are critical parameters for handling and experimental planning . Researchers value this ester and ketone-functionalized molecule as a versatile building block or intermediate for the synthesis of more complex chemical entities. Its structure suggests potential for investigation in various biochemical pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 7-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-3-26-21(25)8-6-4-5-7-20(24)19-11-9-18(10-12-19)17-23-15-13-22(2)14-16-23/h9-12H,3-8,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYADEEPHJWXMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643008
Record name Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-65-0
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the final coupling reaction to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to meet regulatory standards and ensure the safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. Additionally, it is used in the industry for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties can be contextualized by comparing it to analogs with variations in substituents, chain length, or heterocyclic groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Properties References
Target Compound : Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate C₂₂H₃₂N₂O₃ 4-Methylpiperazinomethyl group, ketone Potential CNS modulation, enzyme inhibition (inferred)
Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate C₂₁H₂₉NO₃ Azetidine ring (4-membered) Antimicrobial, anticancer activity
Ethyl 7-(4-biphenyl)-7-oxoheptanoate C₂₁H₂₄O₃ Biphenyl group Antitumor (apoptosis induction)
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate C₂₂H₃₄O₄ Heptyloxy group Enhanced lipophilicity
Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate C₁₅H₁₈Cl₂O₃ 2,5-Dichloro substitution Altered reactivity due to electron-withdrawing groups
Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate C₁₇H₂₄O₅ 3,5-Dimethoxy substitution Improved solubility, antioxidant potential
Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate C₂₁H₃₁NO₃ Pyrrolidine ring (5-membered) Cyclooxygenase inhibition

Key Observations from Comparisons:

Impact of Heterocyclic Substituents: The 4-methylpiperazine group in the target compound likely enhances binding to biological targets (e.g., serotonin or dopamine receptors) compared to smaller rings like azetidine (4-membered) or pyrrolidine (5-membered). Azetidine-containing analogs (e.g., Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate) exhibit antimicrobial properties, but their smaller ring size may reduce metabolic stability compared to piperazine .

Conversely, methoxy groups (e.g., Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate) improve solubility and antioxidant capacity due to their electron-donating nature .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: Piperazine derivatives are documented inhibitors of phosphodiesterases (PDEs) and monoamine oxidases (MAOs). The target compound’s 4-methylpiperazine group may similarly modulate such enzymes, affecting cyclic nucleotide signaling or neurotransmitter metabolism .
  • Cytotoxicity : Biphenyl analogs induce apoptosis in cancer cells via mitochondrial pathways. The target compound’s phenyl-piperazinemethyl group could mimic this activity by disrupting cellular redox balance .
  • Metabolic Stability : Methylpiperazine groups often enhance metabolic stability compared to unmethylated piperazines, suggesting prolonged in vivo half-life for the target compound .

Biological Activity

Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate, with the CAS number 898763-65-0, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including its chemical properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H32N2O3
  • Molecular Weight : 360.49 g/mol
  • Structure : The compound features a heptanoate backbone with a phenyl group substituted by a piperazine derivative, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its structural components:

  • Piperazine Moiety : Piperazine derivatives are known for their diverse pharmacological profiles, including antipsychotic and anxiolytic effects. The presence of the piperazine ring in this compound suggests potential interactions with neurotransmitter systems.
  • Heptanoate Chain : The heptanoate part may enhance lipophilicity, facilitating membrane permeability and possibly influencing the compound's bioavailability.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperazine structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Potential

Recent research has explored the anticancer properties of piperazine derivatives. This compound could potentially inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary data indicate promising results in vitro against specific cancer cell lines.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various piperazine derivatives. This compound was included in the screening process, showing notable inhibition against Gram-positive bacteria.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Bacillus subtilis14
  • Anticancer Activity Assessment :
    • In vitro studies assessed the effect of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects at concentrations of 10 µM and above.
    Cell LineIC50 (µM)
    HeLa (Cervical Cancer)8
    MCF-7 (Breast Cancer)12
    A549 (Lung Cancer)10

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
  • Ventilation: Conduct experiments in a fume hood to prevent inhalation of dust or vapors .
  • Storage: Store in a cool, dry place away from ignition sources. Ensure containers are tightly sealed to avoid environmental release .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water-based cleanup to prevent drainage contamination .

Q. What synthetic routes are available for Ethyl 7-oxoheptanoate derivatives, and how can they be adapted to introduce the 4-methylpiperazinomethyl group?

  • Methodological Answer:

  • Base Synthesis: Start with cycloheptanone derivatives. Oxidize using potassium persulfate in ethanol/methanol to form 7-hydroxyheptanoate, followed by PCC oxidation to yield the 7-oxoheptanoate core .
  • Introducing the Piperazine Group:
  • Step 1: Perform a Friedel-Crafts acylation on 4-methylpiperazine to attach the phenyl group.
  • Step 2: Use nucleophilic substitution or Buchwald-Hartwig coupling to introduce the 4-methylpiperazinomethyl moiety to the heptanoate backbone.
  • Validation: Confirm substitution via 1H NMR^{1}\text{H NMR} (shift at δ 2.5–3.5 ppm for piperazine protons) and LC-MS .

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

  • Methodological Answer:

  • NMR:
  • 1H NMR^{1}\text{H NMR}: Look for ester carbonyl protons (δ 4.1–4.3 ppm, quartet) and piperazine methyl protons (δ 2.2–2.4 ppm, singlet).
  • 13C NMR^{13}\text{C NMR}: Confirm the ketone (δ ~210 ppm) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak at m/z 291.39 (C17_{17}H25_{25}NO3_3) .
  • IR Spectroscopy: Identify ester C=O stretching (~1740 cm1^{-1}) and ketone C=O (~1710 cm1^{-1}) .

Advanced Questions

Q. How can researchers resolve contradictions in reported spectral data for structurally similar 7-oxoheptanoate esters during characterization?

  • Methodological Answer:

  • Comparative Analysis: Cross-reference with analogs like Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0) to identify substituent-specific shifts .
  • Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate piperazine protons with the phenyl group.
  • Computational Validation: Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer:

  • Design of Experiments (DoE): Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, increasing Pd catalyst concentration in coupling reactions may improve yields .
  • Protection-Deprotection: Temporarily protect reactive sites (e.g., ketones) using trimethylsilyl groups to prevent side reactions during piperazine introduction.
  • Purification: Use silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the product from byproducts .

Q. Given the lack of ecotoxicological data, what methodological approaches are recommended to assess the environmental impact of this compound?

  • Methodological Answer:

  • QSAR Modeling: Predict biodegradability and toxicity using software like EPI Suite or TEST. Compare with analogs (e.g., Ethyl 7-(4-biphenyl)-7-oxoheptanoate) .
  • Experimental Assays:
  • Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (OECD 202).
  • Biodegradation: Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
  • Soil Mobility: Conduct column leaching experiments to assess adsorption coefficients (Koc_{oc}) .

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